tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate
Description
tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.2.0]heptane scaffold substituted with a formyl group at the 6-position and a tert-butyl carbamate moiety. The bicyclo[3.2.0] framework introduces molecular strain, and the formyl group enhances electrophilicity, making it reactive toward nucleophiles.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-(6-formyl-6-bicyclo[3.2.0]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)7-9-5-4-6-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
YJFLQJBNMRKRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2C1CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis of tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the following key steps:
- Starting Material: A bicyclic amine precursor bearing the bicyclo[3.2.0]heptane core.
- Protection: Introduction of the tert-butyl carbamate protecting group onto the amine nitrogen.
- Formylation: Selective oxidation or formylation at the 6-position of the bicyclic ring to introduce the aldehyde functionality.
This approach aligns with general methodologies employed for carbamate-protected bicyclic amines with aldehyde substituents.
Detailed Synthetic Procedure
A representative synthetic procedure includes:
Carbamate Protection:
The bicyclic amine is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to afford the tert-butyl carbamate derivative. This step ensures the amine is protected for subsequent selective oxidation.Selective Oxidation/Formylation:
The protected bicyclic amine undergoes oxidation at the 6-position to introduce the formyl group. Common oxidizing agents include:The choice depends on reaction scale and desired selectivity. These reagents convert a primary or secondary alcohol precursor at the 6-position into the corresponding aldehyde without affecting the carbamate group.
Purification:
The crude product is purified by column chromatography or recrystallization to yield tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate with high purity.
Industrial Scale Considerations
- Automated Reactors: Large-scale synthesis employs automated reactors with precise control over temperature (0–25 °C), reaction time, and reagent addition rates to optimize yield and minimize side reactions.
- Solvent Systems: Common solvents include dichloromethane, tetrahydrofuran (THF), or ethyl acetate depending on reagent compatibility.
- Yield Optimization: Reaction parameters such as reagent stoichiometry and reaction time are optimized to achieve yields typically above 70%.
Reaction Analysis and Data Tables
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate Protection | Boc2O, triethylamine, DCM | 0–25 °C | 2–4 hours | 85–90 | Mild base ensures selectivity |
| Oxidation/Formylation | PCC or DMP in DCM or THF | 0–25 °C | 1–3 hours | 70–80 | Avoids overoxidation |
| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | >95 (purity) | High purity product obtained |
Spectroscopic and Analytical Data (Typical)
| Analysis Method | Data/Result | Interpretation |
|---|---|---|
| 1H NMR (CDCl3) | Aldehyde proton at ~9.8 ppm | Confirms formyl group presence |
| 13C NMR | Carbonyl carbon at ~195 ppm | Aldehyde carbonyl carbon |
| IR Spectroscopy | Strong absorption at ~1700 cm⁻¹ | C=O stretch of aldehyde and carbamate |
| MS (ESI) | Molecular ion peak at m/z 240 (M+H)+ | Confirms molecular weight |
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amine in dichloromethane, room temperature.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, providing insights into enzyme mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with amino acid residues in proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
The following structural analogs, sourced from diverse suppliers and research contexts, highlight key differences in bicyclo systems, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Bicyclo System Variations
- Target vs.
- Impact on Geometry : The [3.2.0] system (target and CAS 1250883-73-8) imposes greater conformational rigidity than [4.1.0], influencing binding interactions in biological systems .
Substituent Effects
Formyl vs. Aza/Oxo Groups: The target’s 6-formyl group is electrophilic, enabling conjugation or nucleophilic additions. The 6-oxo group in CAS 1250883-73-8 is less reactive than formyl, favoring stability under acidic conditions .
Carbamate vs. Carboxylate :
- The tert-butyl carbamate in the target and CAS 1258640-71-9 offers hydrolytic stability compared to the carboxylate ester in CAS 1250883-73-8, which is prone to enzymatic or acidic cleavage .
Molecular Weight and Polarity
- The target’s inferred molecular weight (C₁₂H₁₉NO₃ ≈ 225.3 g/mol) is higher than CAS 1258640-71-9 (212.29 g/mol) due to the formyl group.
Biological Activity
tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is an organic compound notable for its unique bicyclic structure and the presence of a tert-butyl group, which enhances its stability and reactivity. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : tert-butyl N-(6-formyl-6-bicyclo[3.2.0]heptanyl)carbamate
- Canonical SMILES : CC(C)(C)OC(=O)NC1(CC2C1CCC2)C=O
The biological activity of tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is primarily attributed to its interaction with various biological molecules, particularly proteins and enzymes. The formyl group can engage in hydrogen bonding with amino acid residues, while the carbamate group can form covalent bonds with nucleophilic residues, modulating enzyme activity and influencing cellular processes .
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
- Enzyme Interactions : Preliminary studies indicate that tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate can act as a model compound for understanding enzyme-catalyzed reactions. It has been shown to interact with specific enzymes, potentially altering their catalytic efficiency .
- Therapeutic Potential : The compound's ability to target specific pathways suggests its potential as a lead candidate for drug development. Its interactions with proteins involved in critical biological processes may lead to therapeutic applications in treating various diseases .
Case Studies
Several case studies have explored the biological implications of this compound:
- Binding Affinity Studies : Research has demonstrated that tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate exhibits significant binding affinity to certain receptors, indicating its potential role in modulating receptor activity .
- In Vitro Assays : In vitro assays have shown that the compound can influence cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis .
- Comparative Analysis : Comparative studies with structurally similar compounds have highlighted the unique reactivity of tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate, reinforcing its potential as a versatile building block in medicinal chemistry .
Applications in Research and Industry
The compound's unique properties make it suitable for various applications:
- Medicinal Chemistry : Investigated for its potential as a drug candidate due to its interactions with biological targets.
- Organic Synthesis : Used as a building block for synthesizing more complex molecules, facilitating advancements in chemical research .
- Industrial Applications : Its stability and reactivity lend it utility in producing specialty chemicals and materials .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
